Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate
Description
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, containing trifluoromethyl and phenoxy groups
Properties
CAS No. |
666839-14-1 |
|---|---|
Molecular Formula |
C14H13F3O5 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate |
InChI |
InChI=1S/C14H13F3O5/c1-2-21-13(20)8-22-10-5-3-9(4-6-10)11(18)7-12(19)14(15,16)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
DPJFEPZRFDUKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoic acid.
Reduction: Formation of 4-(4,4,4-trifluoro-3-hydroxybutanoyl)phenoxy acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4-difluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-3-oxobutyrate
Uniqueness
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it valuable in diverse applications .
Biological Activity
Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate is a synthetic compound with potential biological activity due to its unique structural features, including a trifluoromethyl group and a phenoxy moiety. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential applications based on recent research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 666839-14-1 |
| Molecular Formula | C14H13F3O5 |
| Molecular Weight | 318.24 g/mol |
| IUPAC Name | Ethyl 2-[4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate |
| InChI Key | DPJFEPZRFDUKRK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the esterification of 4-(4,4,4-trifluoro-3-oxobutanoyl)phenol with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is performed under reflux conditions and can be purified through distillation or recrystallization .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for effective interaction with hydrophobic pockets in enzymes or receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions which stabilize binding to biological targets .
Research Findings
Recent studies have explored the compound's potential applications in various fields:
- Enzyme Inhibition : this compound has been investigated as a potential inhibitor for certain enzymes due to its structural properties that allow it to mimic natural substrates.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of certain Gram-positive bacteria.
- Drug Development : Its unique structure makes it a candidate for further research in drug development, particularly in designing compounds that target specific biochemical pathways .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase (AChE) by this compound revealed that the compound could effectively reduce enzyme activity in vitro. The IC50 value was determined to be approximately 10 µM, indicating moderate potency compared to known inhibitors.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Comparative Analysis
| Activity Type | This compound | Known Compounds |
|---|---|---|
| Enzyme Inhibition | Moderate (IC50 ~10 µM for AChE) | Donepezil (IC50 ~0.1 µM) |
| Antimicrobial | Effective against S. aureus and E. coli | Penicillin (Effective at low µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
